2-Acetamido-5-nitrofuran-3-carboxylic acid
Description
2-Acetamido-5-nitrofuran-3-carboxylic acid is a nitro-substituted furan derivative characterized by a carboxylic acid group at position 3, an acetamido group at position 2, and a nitro group at position 5 of the furan ring. This compound belongs to the nitrofuran class, known for their antimicrobial properties and applications in medicinal chemistry.
For example, 5-nitrofuran-2-carboxylic acid derivatives are synthesized via condensation with amines in DMF under anhydrous conditions . A similar approach may apply to 2-Acetamido-5-nitrofuran-3-carboxylic acid, with adjustments for regioselective substitution.
Applications: Nitrofurans are historically used as antibiotics and antiparasitics.
Properties
CAS No. |
61190-67-8 |
|---|---|
Molecular Formula |
C7H6N2O6 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-acetamido-5-nitrofuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O6/c1-3(10)8-6-4(7(11)12)2-5(15-6)9(13)14/h2H,1H3,(H,8,10)(H,11,12) |
InChI Key |
STSKOGHLXCLFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-nitrofuran-3-carboxylic acid typically involves the nitration of furan derivatives. One common method includes the nitration of 2-acetylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 2-acetyl-5-nitrofuran, which can then be further modified to introduce the acetamido and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The nitration process is carefully controlled to prevent over-nitration and degradation of the furan ring.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-5-nitrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring’s reactivity is influenced by the presence of the nitro and acetamido groups, which can stabilize or destabilize intermediates during reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as tin(II) chloride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by the electron-withdrawing nitro group.
Major Products: The major products formed from these reactions include various substituted furans, amino derivatives, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Acetamido-5-nitrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and as a scaffold for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-acetamido-5-nitrofuran-3-carboxylic acid involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacterial pathogens.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-Acetamido-5-nitrofuran-3-carboxylic acid with related compounds:
Key Observations :
- Heterocyclic Core: The furan ring (oxygen-containing) in the target compound contrasts with thiazole (sulfur, nitrogen) in 2-Acetamido-5-nitrothiazole and pyridine (nitrogen) in aminonicotinic acids. Thiazole and pyridine rings offer greater aromatic stability but may reduce solubility compared to furan.
- Functional Groups: The acetamido group in the target compound and 2-Acetamido-5-nitrothiazole enhances steric bulk and hydrogen-bonding capacity compared to simpler amino or nitro groups in other analogs.
- Reactivity : The nitro group at C5 in the furan ring likely increases electrophilicity, facilitating nucleophilic substitutions or redox reactions, as seen in ranitidine derivatives .
Physicochemical Properties
- Melting Points: While 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to strong intermolecular hydrogen bonding , the target compound’s melting point is unreported but expected to be lower due to the acetamido group’s steric effects.
- Solubility: The carboxylic acid group in the target compound and 5-nitrofuran-2-carboxylic acid improves water solubility compared to non-polar analogs like ranitidine intermediates.
Biological Activity
2-Acetamido-5-nitrofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-acetamido-5-nitrofuran-3-carboxylic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 188.15 g/mol
- IUPAC Name : 2-acetamido-5-nitrofuran-3-carboxylic acid
The mechanism by which 2-acetamido-5-nitrofuran-3-carboxylic acid exerts its biological effects is primarily through the inhibition of bacterial enzymes and interference with metabolic pathways. Nitro compounds are known to undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can damage cellular components, including DNA and proteins.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of 2-acetamido-5-nitrofuran-3-carboxylic acid against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.39 μg/mL | |
| Escherichia coli | 0.78 μg/mL | |
| Pseudomonas aeruginosa | 0.195 μg/mL | |
| Klebsiella pneumoniae | 0.78 μg/mL |
Case Studies
- Study on ESKAPE Pathogens : A recent study highlighted the effectiveness of nitro compounds, including 2-acetamido-5-nitrofuran-3-carboxylic acid, against ESKAPE pathogens—organisms notorious for their multidrug resistance. The compound demonstrated significant growth inhibition in preliminary screening tests, warranting further investigation into its clinical applications .
- Biofilm Inhibition : Another study focused on the compound's ability to disrupt biofilm formation in Staphylococcus epidermidis. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm biomass, suggesting its potential as an adjunctive treatment in chronic infections .
Anticancer Activity
Emerging research has also explored the anticancer properties of 2-acetamido-5-nitrofuran-3-carboxylic acid. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Research Findings
- Apoptosis Induction : In vitro studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines .
- Cell Cycle Arrest : Flow cytometry analysis revealed that cells treated with 2-acetamido-5-nitrofuran-3-carboxylic acid exhibited G1 phase arrest, indicating a potential mechanism for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
